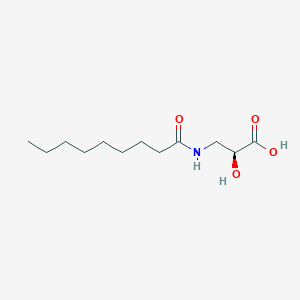

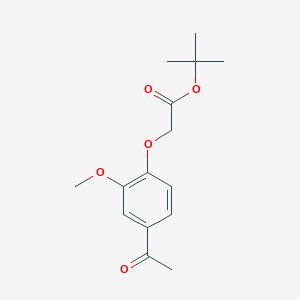

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid, also known as N-nonanoyl-L-homoserine lactone (N-C9-HSL), is a small signaling molecule that plays a crucial role in bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior based on the density of their population. N-C9-HSL is produced by gram-negative bacteria such as Pseudomonas aeruginosa and is involved in regulating various physiological processes, including virulence, biofilm formation, and antibiotic resistance.

Mécanisme D'action

N-C9-HSL exerts its effects by binding to specific receptors on the surface of bacterial cells. This binding triggers a signaling cascade that leads to changes in gene expression and physiological processes. In Pseudomonas aeruginosa, N-C9-HSL binds to the LasR receptor, which activates the expression of various virulence factors and biofilm-related genes.

Biochemical and Physiological Effects

N-C9-HSL has been shown to have several biochemical and physiological effects on bacterial cells. These include the regulation of gene expression, the modulation of bacterial motility, and the control of biofilm formation. In addition, N-C9-HSL has been shown to play a role in antibiotic resistance, as it can induce the expression of efflux pumps that remove antibiotics from the bacterial cell.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-C9-HSL in lab experiments is its specificity for gram-negative bacteria. This allows researchers to target specific bacterial populations and study their behavior in response to quorum sensing signals. However, one limitation of using N-C9-HSL is its variability in production between bacterial strains. This can make it difficult to obtain consistent results across different experiments.

Orientations Futures

There are several future directions for research on N-C9-HSL and its applications. One area of interest is the development of novel antibacterial agents that target quorum sensing pathways. Another area of interest is the use of N-C9-HSL in the control of bacterial biofilms, which are notoriously difficult to eradicate using traditional antibiotics. Additionally, further research is needed to understand the role of N-C9-HSL in antibiotic resistance and its potential as a target for new antibiotics.

Méthodes De Synthèse

The synthesis of N-C9-HSL can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to produce the molecule, while microbial fermentation involves the use of bacteria to produce the molecule naturally. One common method of chemical synthesis involves the reaction of L-homoserine lactone with nonanoic acid in the presence of a catalyst.

Applications De Recherche Scientifique

N-C9-HSL has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine. One significant application of N-C9-HSL is in the development of novel antibacterial agents. By disrupting quorum sensing, it is possible to prevent bacteria from coordinating their behavior and inhibit their growth and virulence. N-C9-HSL has also been studied for its potential use in biofilm control, as it is involved in regulating the formation and maintenance of bacterial biofilms.

Propriétés

IUPAC Name |

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-11(15)13-9-10(14)12(16)17/h10,14H,2-9H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHBZHRYLCECDB-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)NC[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)

![(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid](/img/structure/B6635425.png)

![(2S)-2-hydroxy-4-[(4-iodobenzoyl)amino]butanoic acid](/img/structure/B6635436.png)

![(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid](/img/structure/B6635450.png)